L-Octanoylcarnitine-d3
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Overview
Description
L-Octanoylcarnitine-d3 is a deuterated form of octanoylcarnitine, a medium-chain acylcarnitine. It is an isotopically labeled compound used as an internal standard in mass spectrometry for the quantification of octanoylcarnitine. Octanoylcarnitine plays a crucial role in fatty acid metabolism by facilitating the transport of fatty acids into the mitochondria for β-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Octanoylcarnitine-d3 can be synthesized through the esterification of L-carnitine with octanoic acid in the presence of deuterated reagents. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to promote esterification. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using automated reactors. The process includes the purification of the product through techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Octanoylcarnitine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of octanoic acid.
Reduction: Formation of octanol.
Substitution: Formation of various esters depending on the nucleophile used.
Scientific Research Applications
L-Octanoylcarnitine-d3 is widely used in scientific research, including:
Mechanism of Action
L-Octanoylcarnitine-d3 facilitates the transport of fatty acids into the mitochondria by forming acylcarnitine intermediates. These intermediates are then transported across the mitochondrial membrane by carnitine acyltransferases. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy. The deuterated form, this compound, is used as a stable isotope-labeled internal standard in mass spectrometry to accurately quantify the levels of octanoylcarnitine in biological samples .
Comparison with Similar Compounds
Similar Compounds
Acetylcarnitine: A short-chain acylcarnitine involved in the transport of acetyl groups into the mitochondria.
Palmitoylcarnitine: A long-chain acylcarnitine involved in the transport of palmitic acid into the mitochondria.
Uniqueness
L-Octanoylcarnitine-d3 is unique due to its medium-chain length and deuterated form, which makes it an ideal internal standard for mass spectrometry. Its specific role in the transport of medium-chain fatty acids distinguishes it from other acylcarnitines .
Properties
Molecular Formula |
C15H29NO4 |
---|---|
Molecular Weight |
290.41 g/mol |
IUPAC Name |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1/i2D3 |
InChI Key |
CXTATJFJDMJMIY-SZIUSNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
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